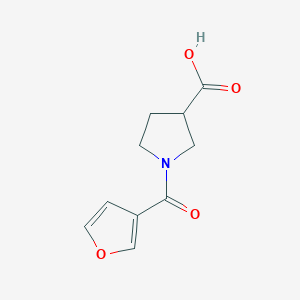

Acide 1-(furan-3-carbonyl)pyrrolidine-3-carboxylique

Vue d'ensemble

Description

1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : conception et synthèse de médicaments

Acide 1-(furan-3-carbonyl)pyrrolidine-3-carboxylique : est un composé précieux en chimie médicinale en raison de la présence du cycle pyrrolidine, qui est un échafaudage polyvalent pour créer des composés biologiquement actifs. Le cycle pyrrolidine est souvent utilisé pour obtenir des composés pour traiter les maladies humaines car il permet une exploration efficace de l'espace pharmacophore grâce à son hybridation sp3 . Ce composé peut être utilisé pour concevoir des médicaments avec une sélectivité ciblée, où la stéréochimie et la couverture tridimensionnelle de la molécule jouent un rôle crucial dans son activité biologique.

Développement de molécules bioactives

La structure du composé, comportant un cycle pyrrolidine, est importante dans le développement de molécules bioactives ayant des capacités de ciblage sélectif. La stéréogénicité des carbones dans le cycle pyrrolidine peut conduire à différents profils biologiques des candidats médicaments en raison des modes de liaison variables aux protéines énantiosélectives . Cette caractéristique est essentielle dans les études de relation structure-activité (SAR) pour le développement de nouveaux médicaments.

Synthèse asymétrique

This compound : peut être synthétisé par des réactions d'addition de Michael énantiosélectives organocatalytiques. Cette méthode est utilisée pour synthétiser de manière concise des acides 5-alkyl-substitués pyrrolidine-3-carboxyliques hautement enrichis énantiomériquement, qui sont cruciaux pour créer une stéréochimie spécifique dans les molécules médicamenteuses .

Modélisation pharmacophore

La non-planéité du cycle pyrrolidine, un phénomène appelé « pseudorotation », est avantageuse dans la modélisation pharmacophore. Elle contribue à l'augmentation de la couverture tridimensionnelle, ce qui est vital pour l'interaction des molécules médicamenteuses avec les cibles biologiques .

Facteurs stériques dans l'activité biologique

L'influence des facteurs stériques sur l'activité biologique est un aspect crucial de la recherche impliquant l'This compound. L'orientation spatiale des substituants sur le cycle pyrrolidine peut affecter de manière significative le profil biologique des composés, ce qui en fait un sujet d'intérêt dans les études SAR .

Synthèse chimique et analyse de pureté

Ce composé est disponible en haute pureté (min. 95%) et est utilisé dans diverses applications qui nécessitent une synthèse chimique et une analyse de pureté précises. Sa formule moléculaire est C10H11NO4, et il a un poids moléculaire de 209,2 g/mol, ce qui est essentiel pour une formulation précise dans les applications de recherche .

Diversité structurale dans les composés hétérocycliques

La nature saturée des systèmes cycliques hétéroatomiques dans des composés comme l'This compound permet une plus grande chance de générer une diversité structurelle. Cette diversité est cruciale pour le développement de nouveaux composés ayant des activités biologiques uniques .

Liaison protéique énantiosélective

Les différents stéréoisomères de l'This compound et l'orientation spatiale de ses substituants peuvent conduire à des profils biologiques divers. Cela est dû aux différents modes de liaison que le composé peut avoir avec les protéines énantiosélectives, ce qui est un facteur important dans la découverte et le développement de médicaments .

Mécanisme D'action

Furan Derivatives

Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives have been synthesized and studied for their potential biological activities .

Pyrrolidine Derivatives

Pyrrolidine is a heterocyclic organic compound characterized by a five-membered ring with four carbon atoms and one nitrogen . It is a common scaffold in medicinal chemistry and is found in many biologically active compounds . Pyrrolidine derivatives can interact with various targets, leading to different biological profiles . The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can influence the biological activity of these compounds .

Activité Biologique

1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Structural Characteristics

1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid features a furan ring and a pyrrolidine structure, along with a carboxylic acid functional group. This unique combination of structural elements contributes to its biological activity. The molecular formula is critical for understanding its interactions with biological targets.

Antimicrobial Properties

Research indicates that 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antitumor Activity

Preliminary investigations into the antitumor effects of this compound show promising results. It has been observed to induce apoptosis in cancer cell lines, particularly through mechanisms involving cell cycle arrest. For instance, studies have indicated that derivatives of similar structures can form stable complexes with DNA, inhibiting topoisomerase activity and leading to increased cytotoxicity against tumor cells .

Case Studies

- Antiproliferative Activity : A study on anthra[2,3-b]furan-3-carboxamides demonstrated that certain derivatives exhibited high antiproliferative potency against both wild-type and drug-resistant tumor cell lines. These compounds showed significant cytotoxic effects at low micromolar concentrations, leading to enhanced survival rates in murine models .

- Mechanism of Action : Research has revealed that 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid may inhibit critical protein kinases involved in cell signaling pathways, further supporting its potential as an antitumor agent .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,5-Dimethyl-furan-3-carbonyl)pyrrolidine-2-carboxylic acid | Dimethyl substitution on furan ring | Enhanced lipophilicity may improve bioavailability |

| 1-(5-tert-butyl-2-methyl-furan-3-carbonyl)pyrrolidine-2-carboxylic acid | Tert-butyl and methyl groups | Potentially increased steric hindrance affecting reactivity |

| 3-(Furan-3-ylmethyl)pyrrolidine-3-carboxylic acid | Different position of furan attachment | Variations in biological activity due to structural differences |

Propriétés

IUPAC Name |

1-(furan-3-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEHQPTYLULTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.